molecular formula C18H20N2O B11353342 2-[1-(2,5-dimethylphenoxy)ethyl]-5-methyl-1H-benzimidazole

2-[1-(2,5-dimethylphenoxy)ethyl]-5-methyl-1H-benzimidazole

Cat. No.: B11353342
M. Wt: 280.4 g/mol
InChI Key: BPHOVEBWQOGXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2,5-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-[1-(2,5-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenol and 1-(2-chloroethyl)-5-methyl-1H-benzimidazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion generated from 2,5-dimethylphenol attacks the chloroethyl group of 1-(2-chloroethyl)-5-methyl-1H-benzimidazole, leading to the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

2-[1-(2,5-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced benzimidazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups using reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.

Scientific Research Applications

2-[1-(2,5-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 2-[1-(2,5-DIMETHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-[1-(2,5-dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C18H20N2O/c1-11-6-8-15-16(9-11)20-18(19-15)14(4)21-17-10-12(2)5-7-13(17)3/h5-10,14H,1-4H3,(H,19,20)

InChI Key

BPHOVEBWQOGXCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)OC3=C(C=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.